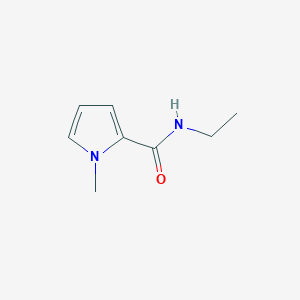

N-Ethyl-1-methylpyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDNGXBRXFRKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459355 | |

| Record name | N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124725-22-0 | |

| Record name | N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted pyrrole derivatives .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- N-Ethyl-1-methylpyrrole-2-carboxamide has been explored as a potential intermediate in the synthesis of pharmaceutical compounds. Its structural properties may enhance the bioavailability and efficacy of drug formulations.

- Case Study : Research indicates that derivatives of pyrrole compounds exhibit anti-cancer properties. This compound could be investigated for similar effects, potentially serving as a scaffold for developing new anticancer agents.

-

Material Science

- The compound's ability to form stable complexes with metals suggests potential applications in catalysis and materials engineering.

- Case Study : Studies have shown that pyrrole derivatives can be used to create conductive polymers. This compound may contribute to the development of novel electronic materials with enhanced conductivity.

-

Agricultural Chemistry

- There is potential for this compound to be used as a biopesticide or herbicide due to its nitrogen-containing structure, which may affect plant metabolism.

- Case Study : Research into nitrogenous compounds has indicated they can influence plant growth and resistance to pests, making this compound a candidate for further exploration in agricultural applications.

Data Table: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method 1 | Ethylamine + 1-Methylpyrrole-2-carboxylic acid | Acidic medium | High |

| Method 2 | 1-Methylpyrrole + Ethyl iodide | Basic medium | Moderate |

Mechanism of Action

The mechanism of action of N-Ethyl-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The substituents on the pyrrole ring and carboxamide group critically influence molecular interactions and stability. Below is a comparative analysis of N-Ethyl-1-methylpyrrole-2-carboxamide and related compounds:

Critical Observations

Bond Length and Stability: The N2–C5 bond in N-Nitro-1H-pyrrole-2-carboxamide (1.404 Å) is longer than in 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), suggesting reduced resonance stabilization due to electron-withdrawing nitro groups . This may correlate with lower metabolic stability.

Synthetic Accessibility :

- 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide was synthesized with a 92.1% yield using potassium carbonate and chloromethylbenzene . In contrast, pyridine-substituted analogs (e.g., compound in ) showed lower yields (21%), possibly due to steric or electronic challenges .

Biological Implications: Pyrrole carboxamides with bulky substituents (e.g., benzyl) exhibit enhanced antimicrobial activity, likely due to improved membrane penetration . The antitumor agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) shares a carboxamide backbone and shows rapid metabolism in humans, with 77% parent compound remaining at 5 minutes post-injection, dropping to 25% at 45 minutes . This suggests that N-substituted carboxamides may require structural optimization to enhance metabolic stability.

Metabolic and Pharmacokinetic Considerations

Biological Activity

N-Ethyl-1-methylpyrrole-2-carboxamide (C_8H_10N_2O) is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the ethyl group at the nitrogen atom enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies. The molecular weight of this compound is approximately 138.17 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown promising results as an anti-tuberculosis agent, with low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis . This suggests its potential utility in treating resistant strains of tuberculosis.

- Anti-inflammatory Properties : Studies have indicated that derivatives of pyrrole compounds, including this compound, possess anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .

- DNA Interaction : This compound has been utilized as an intermediate in the synthesis of modified DNA minor-groove binders, which are crucial for influencing gene expression . Such interactions may lead to novel therapeutic strategies targeting genetic disorders.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 1-methylpyrrole-2-carboxylic acid with ethylamine. Commonly used coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate the formation of the amide bond under controlled conditions .

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 1-Methylpyrrole-2-carboxylic acid + Ethylamine | Controlled temperature, DCC as a coupling agent |

| 2 | Purification | Chromatography or crystallization |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Anti-Tuberculosis Activity : A study demonstrated that derivatives of pyrrole compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as effective anti-tuberculosis agents .

- Enzyme Inhibition : Structure–activity relationship (SAR) studies have identified key interactions that enhance binding affinity to target proteins involved in bacterial resistance mechanisms. These insights are crucial for developing more effective drugs against resistant bacterial strains .

- Antimicrobial Efficacy : Comparative studies showed that pyrrole derivatives displayed potent activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL, indicating their potential as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing N-Ethyl-1-methylpyrrole-2-carboxamide in laboratory settings?

A validated method involves reacting pyrrole derivatives with ethylating agents under controlled conditions. For example, a sulfonamide intermediate synthesis uses dichloromethane as the solvent, triethylamine (1:4.8 molar ratio to starting material), and methanesulfonyl chloride at 273 K under nitrogen. Post-reaction, the mixture is extracted, dried over MgSO₄, and crystallized via slow evaporation (e.g., from dichloromethane) to yield high-purity crystals .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

X-ray crystallography is critical for validating bond lengths (e.g., S1–N2 = 1.619 Å) and dihedral angles (e.g., 56.15° between pyrrole and benzene rings). Complementary techniques include ¹H/¹³C NMR (e.g., δ 7.26–7.08 ppm for aromatic protons) and high-resolution mass spectrometry (ESIMS m/z 328.2 [M+1]⁺) to confirm molecular weight and substituent positioning .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns (e.g., 98.60% purity achieved with 0.1% TFA in water/acetonitrile gradients). Validate results with elemental analysis (Δ% <0.4), Karl Fischer titration (<0.2% water), and differential scanning calorimetry (±1°C melting point consistency) .

Q. What solvent systems optimize solubility for pharmacological assays involving pyrrole carboxamides?

Prepare DMSO stock solutions (50 mM) and dilute in PBS (pH 7.4) with 0.01% Tween-80. For low solubility (<1 mg/mL), use PEG 400/water (30:70 v/v) or cyclodextrin complexes (10% w/v HP-β-CD). Hansen solubility parameters (δd=18.2, δp=8.6, δh=7.4 MPa^½) guide excipient selection .

Q. How should researchers handle and store this compound safely?

Store desiccated at -20°C in amber vials with nitrogen overlay. Use PPE (gloves, goggles) and fume hoods during synthesis. Dispose of waste via certified hazardous waste services, complying with local regulations .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

Discrepancies may stem from metabolic stability or assay sensitivity. Address via:

- Compound purity verification (>95% by HPLC)

- ADME profiling (microsomal stability assays)

- Isotopic labeling (¹⁴C-tracers) for metabolite tracking

- Parallel testing in COX-2 inhibition and carrageenan-induced edema models .

Q. How to design crystallization experiments for high-quality single crystals of pyrrole derivatives?

Use slow evaporation with dichloromethane/hexane (3:1 v/v) at 278 K. Control supersaturation (60–70% evaporation rate), seed with microcrystals, and maintain concentrations <5 mg/mL to prevent π-π stacking interference. Successful crystallization of analogs achieved Rfactor <0.05 .

Q. What computational methods predict solid-state packing behavior of pyrrole carboxamides?

Density Functional Theory (DFT) at B3LYP/6-311+G** level combined with Hirshfeld surface analysis models intermolecular interactions. Software like Mercury (Cambridge Crystallographic Database) simulates hydrogen bonds (N–H⋯O: 2.892–3.012 Å) and C–H⋯π interactions (3.45–3.67 Å) .

Q. Which structural modifications enhance binding affinity in pyrrole-2-carboxamide derivatives?

Key modifications:

Q. How to conduct accelerated stability testing for pyrrole carboxamides under ICH guidelines?

Follow ICH Q1A protocols:

Q. What meta-analysis approaches reconcile conflicting biological activity reports?

- Verify batch consistency across ≥3 syntheses

- Standardize assays (e.g., cell passage number, serum concentration)

- Use pharmacophore modeling to identify critical substituents (e.g., ethyl vs. methyl effects on logP)

- Validate with IL-6/TNF-α ELISA in LPS-stimulated macrophages .

Q. How to optimize reaction yields in multi-step pyrrole carboxamide syntheses?

- Employ sealed-tube reactions under nitrogen to prevent oxidation

- Use triethylamine as a base (1:4.8 molar ratio to substrate)

- Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane)

- Recrystallize intermediates to >99% purity before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.